molecular formula C8H5F3O2 B2568633 3-(Difluoromethyl)-2-fluorobenzoic acid CAS No. 1780810-87-8

3-(Difluoromethyl)-2-fluorobenzoic acid

Cat. No.: B2568633
CAS No.: 1780810-87-8
M. Wt: 190.121
InChI Key: QIOFVWYBCHQZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of fluorinated benzoic acids. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry. The compound is characterized by a benzoic acid core substituted with difluoromethyl and fluorine groups, which can influence its reactivity and interactions with other molecules.

Scientific Research Applications

3-(Difluoromethyl)-2-fluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of the compound 3-(Difluoromethyl)-2-fluorobenzoic acid is succinate dehydrogenase (SDH), an enzyme that plays a crucial role in the citric acid cycle . This compound acts as an intermediate to several fungicides, which inhibit the activity of SDH .

Mode of Action

This compound interacts with its target, succinate dehydrogenase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal functioning of the citric acid cycle, leading to the death of the fungus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle, also known as the Krebs cycle . By inhibiting succinate dehydrogenase, this compound disrupts the conversion of succinate to fumarate, a key step in the cycle . This disruption can lead to a buildup of succinate and a shortage of fumarate, affecting downstream processes such as ATP production .

Pharmacokinetics

The presence of fluorine atoms in the compound may enhance its metabolic stability and improve its bioavailability .

Result of Action

The primary result of the action of this compound is the inhibition of fungal growth . By inhibiting succinate dehydrogenase, this compound disrupts the energy production of the fungus, leading to its death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to interact with its target . Additionally, temperature and humidity may influence the compound’s stability and rate of degradation .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The compound has been used in the synthesis of fungicidally active succinate dehydrogenase inhibitors, which are currently the fastest-growing broad-spectrum mode of action class on the fungicide market . This suggests potential future directions in the development of new fungicides.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a fluorobenzoic acid derivative using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as copper or palladium, to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods

In an industrial setting, the production of 3-(Difluoromethyl)-2-fluorobenzoic acid may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of environmentally friendly reagents and catalysts is also a consideration in industrial production to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-2-fluorobenzoic acid is unique due to its specific substitution pattern on the benzoic acid core. The combination of difluoromethyl and fluorine groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Properties

IUPAC Name

3-(difluoromethyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOFVWYBCHQZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780810-87-8
Record name 3-(difluoromethyl)-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.